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Diethylhexyl syringylidenemalonate Documentation Hub

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  • Product: Diethylhexyl syringylidenemalonate
  • CAS: 444811-29-4

Core Science & Biosynthesis

Foundational

Molecular Structure

Atomic Arrangement Diethylhexyl syringylidenemalonate consists of carbon (C), hydrogen (H), and oxygen (O) atoms. The arrangement of these atoms forms the backbone of the molecule[“].

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Atomic Arrangement

Diethylhexyl syringylidenemalonate consists of carbon (C), hydrogen (H), and oxygen (O) atoms. The arrangement of these atoms forms the backbone of the molecule[].

Bonding Types

The chemical bonds in this compound include:

Single Bonds (σ bonds): These connect adjacent carbon atoms and hydrogen atoms.

Double Bonds (π bonds): There is a double bond between the carbonyl carbon (C=O) and the adjacent carbon atom (C=C)[].

Geometry

The geometry around the central carbon atom (C=C) is trigonal planar. The carbonyl oxygen (O=C=O) lies in the same plane as the adjacent carbon atoms.

Electron Cloud Distribution

The electron cloud distribution is influenced by the resonance structures,The aromatic ring (phenyl group) contributes to electron delocalization[].

Stereochemistry

Diethylhexyl syringylidenemalonate exhibits geometric isomerism due to the double bond. The two possible geometric isomers are the E-isomer (trans configuration) and the Z-isomer (cis configuration) around the C=C bond[].

Resonance Structures

The compound has resonance structures arising from the delocalization of electrons within the aromatic ring. The phenyl group’s π electrons can move between the oxygen atoms and the carbon atoms, resulting in resonance stabilization.

Exploratory

Physical Properties

State Diethylhexyl syringylidenemalonate is a liquid at standard temperature and pressure (STP). Color and Appearance Color: The compound typically appears as a pale yellow to light amber liquid.

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State Diethylhexyl syringylidenemalonate is a liquid at standard temperature and pressure (STP).

Color and Appearance

Color: The compound typically appears as a pale yellow to light amber liquid.

Transparency: It is generally transparent.

Appearance: The liquid has a smooth appearance.

Density The predicted density of Diethylhexyl syringylidenemalonate is approximately 1.059 g/cm³[].

Boiling Point: The predicted boiling point is approximately 556.9 °C[].

Solubility Diethylhexyl syringylidenemalonate is insoluble in water but dissolves well in organic solvents due to its nonpolar nature[].

Foundational

Chemical Properties

Chemical Reaction Types Diethylhexyl syringylidenemalonate can participate in several common chemical reactions: Esterification: It forms by esterification of syringaldehyde with diethyl malonate. Hydrolysis: Under stron...

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Chemical Reaction Types

Diethylhexyl syringylidenemalonate can participate in several common chemical reactions:

Esterification: It forms by esterification of syringaldehyde with diethyl malonate.

Hydrolysis: Under strong acidic or alkaline conditions, it can undergo hydrolysis to break the ester bond[][][].

Reactivity

With Oxygen: It is easily oxidized due to the presence of phenolic groups.

With Water: It is insoluble in water and relatively unreactive.

With Acid/Base: It can hydrolyze under strong acid or strong alkali conditions.

With Other Substances: It is generally stable but may react with reactive metals or strong reducing agents.

Redox Property

Diethylhexyl syringylidenemalonate is not a strong oxidizing or reducing agent. Its redox properties are moderate due to the phenolic moiety[][][].

Acidity and Alkalinity

Acidity: It is slightly acidic due to the phenolic hydroxyl group.

Alkalinity: It is neutral or slightly alkaline[][][].

Stability

Thermal Stability: It is stable under normal temperature conditions.

Decomposition: Decomposition may occur under extreme conditions (e.g., high temperature, strong acids, or bases).

Toxicity

Diethylhexyl syringylidenemalonate is generally considered safe for cosmetic use. However, individual sensitivities may vary. Always follow safety guidelines and perform patch tests[][][].

Exploratory

Biochemical Properties

Cellular Effects:Diethylhexyl syringylidenemalonate can help maintain healthy skin attacked by pollution stress like heavy metals and diesel particles[“]. Molecular Mechanism: The key factor enabling Diethylhexyl syringy...

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Cellular Effects:Diethylhexyl syringylidenemalonate can help maintain healthy skin attacked by pollution stress like heavy metals and diesel particles[].

Molecular Mechanism: The key factor enabling Diethylhexyl syringylidenemalonate to behave as a photostabilizer is its ability to stabilize light-sensitive ingredients[]. It can maintain stable formulations with light-sensitive substances like dyes, fragrances, or even active ingredients like vitamins and UV filters[].

Time Effect: Diethylhexyl syringylidenemalonate can help formulations stay at their best over time and support skin in fighting pollution stress[].

Related Small Molecules

Diphemanil methylsulfate,VU 0357017 Hydrochloride,Tbpb,Imidafenacin,Sabcomeline,2-(4-Phenylpiperidinyl)ethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride,MK-6884,Guvacoline Hydrobromide,1-Azetidinepentanamide, 3-(3-hydroxyphenoxy)-delta,delta-dimethyl-alpha,alpha-diphenyl-,WIN 62,577 ,DREADD agonist 21,Cyclobuxine D,Brompheniramine maleate,SM-21 maleate,Nitrocaramiphen hydrochloride,Dexetimide,Anisodamine (hydrobromide),Anisotropine methylbromide

Protocols & Analytical Methods

Method

Scientific Research Applications

Photostabilizer in Sunscreens and Cosmetics Diethylhexyl syringylidenemalonate primarily serves as a photostabilizer in sunscreens and cosmetic formulations. Photostabilizers prevent the breakdown of other ingredients ca...

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Photostabilizer in Sunscreens and Cosmetics

Diethylhexyl syringylidenemalonate primarily serves as a photostabilizer in sunscreens and cosmetic formulations.

Photostabilizers prevent the breakdown of other ingredients caused by UV exposure, thus extending product shelf life and efficacy.

By enhancing the stability of UV filters, Diethylhexyl Syringylidenemalonate contributes to better sun protection[][].

Antioxidant Properties

Diethylhexyl Syringylidenemalonate acts as an antioxidant, neutralizing free radicals that can damage skin cells.

In sunscreens, antioxidants help protect against oxidative stress induced by UV radiation.

Researchers can explore Diethylhexyl syringylidenemalonate’s specific mechanisms of antioxidant action and its interactions with other ingredients[].

Skin Health and Long-Term Safety

While Diethylhexyl syringylidenemalonate is not currently classified as a restricted or unacceptable ingredient, further research is needed.

Investigating its long-term effects on human health and the environment is crucial.

Studies can assess safety profiles, potential skin sensitization, and environmental impact[].

Mechanisms of Action

Researchers can delve into the specific mechanisms by which Diethylhexyl Syringylidenemalonate exerts its photoprotective and antioxidant properties.

Understanding its interactions with skin cells and UV radiation will enhance sunscreen formulations[].

Synergistic Effects with Other Ingredients

Diethylhexyl syringylidenemalonate interacts with other sunscreen or cosmetic ingredients.

Enhances the efficacy of other UV filters or antioxidants, synergistic studies can guide optimal product formulation[].

Formulation Optimization

Researchers can explore Diethylhexyl syringylidenemalonate’s compatibility with different cosmetic bases.

Optimize its concentration and combination with other actives for maximum benefits.

Consider stability, sensory attributes, and overall product performance[][].

Technical Notes & Optimization

Troubleshooting

Synthetic Analysis

This compound, also known as 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]propanedioic acid 1,3-bis(2-ethylhexyl) ester, is commonly used in cosmetics as a skin conditioning agent[“]. Synthesis Reaction Equation The synth...

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This compound, also known as 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]propanedioic acid 1,3-bis(2-ethylhexyl) ester, is commonly used in cosmetics as a skin conditioning agent[].

Synthesis Reaction Equation

The synthesis of Diethylhexyl syringylidenemalonate involves the condensation of syringaldehyde with diethyl malonate. The reaction equation is as follows:

Syringaldehyde+Diethyl  malonate→Diethylhexyl  syringylidenemalonate+Water[].

Reaction Conditions

The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol or toluene. Acidic or basic catalysts (e.g., piperidine or sodium ethoxide) are often employed to facilitate the condensation.

Reaction Steps

Syringaldehyde reacts with diethyl malonate in the presence of a catalyst to form the desired product.After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction[].

Reaction Mechanism

The mechanism involves the nucleophilic addition of the enolate ion from diethyl malonate to the carbonyl group of syringaldehyde, followed by elimination of water to form the product[].

Safety and Environmental Considerations

Safety: Proper handling of syringaldehyde and diethyl malonate is essential due to their toxicity. Use appropriate protective equipment and work in a well-ventilated area.

Environmental Impact: The synthesis process generates waste solvents and byproducts. Implement green chemistry principles to minimize environmental impact.

Optimization

Common Problem

Some frequently asked questions about Diethylhexyl syringylidenemalonate What is diethylhexyl Syringylidenemalonate? Diethylhexyl syringylidenemalonate (DESM) is an ester that functions as an antioxidant and helps protec...

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Some frequently asked questions about Diethylhexyl syringylidenemalonate

What is diethylhexyl Syringylidenemalonate?

Diethylhexyl syringylidenemalonate (DESM) is an ester that functions as an antioxidant and helps protect cosmetics from chemical or physical deterioration induced by light. This means it is a photostabilizer. In this function, it also stabilizes many UV filters, most notably avobenzone[].

What is Diethylhexyl in skincare?

In skin care and personal care formulations, diethylhexyl succinate imparts texture-enhancing and solvent properties that greatly benefit the feel of products. Soluble in oil, water and oil/alcohol mixtures, this diester also has emollient properties, softening skin as it helps keep moisture from escaping[].

Diethylhexyl Phthalate

Endocrine Disruption: DEHP is known to act as an endocrine disruptor, impacting the hypothalamic-pituitary-gonadal axis. This interaction with the endocrine system affects various molecular targets within biochemical pathways and can lead to alterations in hormone levels and reproductive development (Liu et al., 2016;  Kim et al., 2019).

Metabolic Effects: DEHP influences metabolic processes such as glucose oxidation and insulin signaling. It has been shown to reduce insulin receptor concentration in liver cells, impacting glucose homeostasis. In skeletal muscle, DEHP enhances lipid peroxidation, impairs insulin signaling, and decreases the expression of glucose transporter type 4 (GLUT4) in the plasma membrane (Rengarajan et al., 2007;  Srinivasan et al., 2011).

Syringic Acid

Pharmacological Actions: Syringic acid has been found to have anti-inflammatory and analgesic effects. The specific mechanism involves its in vivo transformation to sinapyl alcohol, which contributes to these pharmacological actions (Choi et al., 2004).

Combined Action in Diethylhexyl Syringylidenemalonate:

Photostabilization in Sunscreen: Diethylhexyl syringylidenemalonate is known to enhance the photostability of avobenzone in sunscreen formulations. It acts as a photostabilizer with built-in antioxidant functionality, improving sunscreen efficacy without affecting the in vivo Diethylhexyl syringylidenemalonate (Chaudhuri et al., 2006).

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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